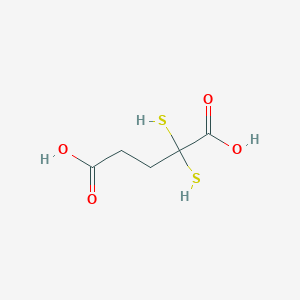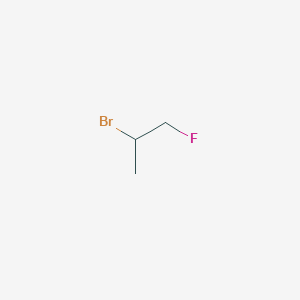
3-Bromo-6-ethynyl-2,2,6-trimethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethynyl-2,2,6-trimethyloxane is an organic compound with the molecular formula C₉H₁₃BrO. It is characterized by the presence of a bromine atom, an ethynyl group, and a trimethyloxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane typically involves the bromination of 6-ethynyl-2,2,6-trimethyloxane. The reaction is carried out using bromine in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-ethynyl-2,2,6-trimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Amino or thiol derivatives.
Coupling: Extended carbon chains or ring systems.
Oxidation/Reduction: Corresponding oxides or dehalogenated products.
Scientific Research Applications
3-Bromo-6-ethynyl-2,2,6-trimethyloxane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to form stable carbon-carbon bonds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethynyl group participates in coupling reactions. These interactions are facilitated by the electronic properties of the trimethyloxane ring, which stabilizes the transition states and intermediates .
Comparison with Similar Compounds
- 3-Bromo-2,4,6-trimethylaniline
- 3-Bromo-6-ethenyl-2,2,6-trimethyloxane
- 3-Bromo-2,2,6-trimethyloxane
Comparison: 3-Bromo-6-ethynyl-2,2,6-trimethyloxane is unique due to the presence of both a bromine atom and an ethynyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The ethynyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62055-35-0 |
|---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-bromo-6-ethynyl-2,2,6-trimethyloxane |
InChI |
InChI=1S/C10H15BrO/c1-5-10(4)7-6-8(11)9(2,3)12-10/h1,8H,6-7H2,2-4H3 |
InChI Key |
HNTNPGCWXWYKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC(O1)(C)C#C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14560311.png)
![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)
![1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14560330.png)
![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)




